molecular formula C14H11N3O2 B11071698 N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide

N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B11071698
M. Wt: 253.26 g/mol
InChI Key: UDRFYTGVZQDXJJ-UHFFFAOYSA-N
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Description

N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a furan ring through a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling with Furan-2-carboxylic Acid: The pyrazole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine

This compound has shown promise in various biological assays, including:

Industry

In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting infectious diseases and cancer.

Mechanism of Action

The mechanism by which N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenyl-1H-pyrazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(1-phenyl-1H-pyrazol-3-yl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is unique due to the presence of both a furan and pyrazole ring, which may contribute to its distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(1-phenylpyrazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C14H11N3O2/c18-14(12-7-4-10-19-12)15-13-8-9-17(16-13)11-5-2-1-3-6-11/h1-10H,(H,15,16,18)

InChI Key

UDRFYTGVZQDXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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